Papyracillic acid

Description

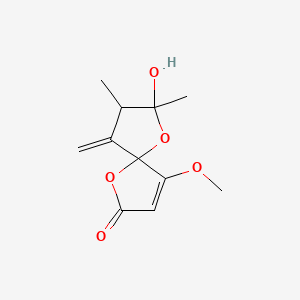

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMIBGYKZFDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Fungal Source Organisms

Papyracillic acid has been isolated from a few distinct fungal species, with varying levels of production.

Lachnum papyraceum as the Primary Isolate

The ascomycete Lachnum papyraceum is noted as the original fungal source from which this compound was first identified. researchgate.net This fungus is known for producing a variety of bioactive metabolites. nih.govnih.gov In laboratory settings, this compound has been produced from submerged cultures of L. papyraceum. nih.gov Interestingly, the metabolic output of the fungus can be manipulated; the addition of significant amounts of bromide to the fermentation medium alters its secondary metabolism, leading to this compound becoming the primary metabolite produced. researchgate.net

Ascochyta agropyrina var. nana as a Secondary Source

A strain of Ascochyta agropyrina var. nana, isolated from the perennial weed quack grass (Elytrigia repens), has been identified as another producer of this compound. nih.govunina.it This fungus has demonstrated the capacity for high-yield production of the compound when grown in solid culture. nih.gov The production from this particular fungal strain has been significant enough for researchers to explore its potential applications. nih.govunina.it While it also produces other toxins in liquid medium, its production of this compound in solid culture is noteworthy. nih.govnih.govresearchgate.net

Microsphaeropsis sp. as an Endophytic Producer

Various species of the genus Microsphaeropsis, which exist as endophytic fungi within plants, have also been found to produce this compound. nih.govresearchgate.net For instance, an endophytic Microsphaeropsis sp. isolated from the European larch (Larix decidua) was found to produce papyracillic acids A and B, alongside a new variant, this compound C. researchgate.net Another strain, Microsphaeropsis sp. 7291, residing within the plant Pilgerodendron uviferum, was also shown to produce papyracillic acids A and B. nih.gov

Fungal Sources of this compound

| Fungal Species | Role in Discovery/Production | Notable Characteristics |

|---|---|---|

| Lachnum papyraceum | Primary Isolate | Production can be enhanced by adding bromide to the culture medium. researchgate.net |

| Ascochyta agropyrina var. nana | Secondary Source | Considered a high-yield producer, particularly in solid culture. nih.gov |

| Microsphaeropsis sp. | Endophytic Producer | Produces multiple analogues, including papyracillic acids A, B, and C. nih.govresearchgate.net |

Fungal Cultivation and Fermentation Techniques for this compound Production

The production of this compound relies on carefully controlled fungal cultivation and fermentation. The choice between solid-state and submerged fermentation is a key factor, as different fungal strains may exhibit significantly different yields depending on the method. mdpi.comnih.govucl.ac.uk For example, A. agropyrina var. nana shows high yields in solid culture, whereas L. papyraceum has been cultivated using submerged fermentation techniques. nih.govnih.gov

Key parameters that are controlled during fermentation to optimize the production of fungal organic acids include nutrient composition of the medium, pH, temperature, and aeration. hawaii.edunih.gov The pH of the culture can influence enzymatic activities and the stability of the target compound. nih.gov For L. papyraceum, a unique technique to boost this compound production involves altering the chemical composition of the medium by adding bromide, which shifts the fungus's metabolic pathways to favor the synthesis of this specific acid. researchgate.net

Cultivation Techniques for this compound Production

| Technique | Description | Applicable Fungi | Key Parameters |

|---|---|---|---|

| Submerged Fermentation | Fungi are grown in a liquid nutrient broth. | Lachnum papyraceum nih.gov | Aeration, agitation, pH, nutrient levels, temperature. hawaii.edu |

| Solid-State Fermentation | Fungi are grown on a solid substrate with limited free water. | Ascochyta agropyrina var. nana nih.gov | Moisture content, substrate type, temperature. |

| Metabolic Manipulation | Addition of specific chemicals to the culture medium to alter fungal metabolism. | Lachnum papyraceum researchgate.net | Addition of bromide to enhance this compound as the main metabolite. researchgate.net |

Extraction and Purification Strategies from Fungal Cultures

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex mixture of the fungal culture. The initial step typically involves separating the fungal biomass from the liquid broth, often through filtration. nih.gov

The cell-free supernatant or the solid culture is then subjected to solvent extraction. microbiologyjournal.org This involves using an organic solvent, such as ethyl acetate (B1210297), in which this compound is soluble. The mixture is thoroughly agitated to transfer the compound from the aqueous culture medium to the organic solvent phase. microbiologyjournal.org The organic solvent layer, now containing the target compound, is then separated. microbiologyjournal.org

To concentrate the extracted compound, the solvent is typically removed under reduced pressure using a rotary evaporator. microbiologyjournal.org The resulting crude extract contains this compound along with other metabolites. Further purification is achieved through chromatographic techniques, such as Thin Layer Chromatography (TLC), which separates compounds based on their differential movement through a stationary phase. microbiologyjournal.org The final identification and confirmation of the purified this compound's structure are carried out using spectroscopic methods. nih.gov

Chemical Structure and Stereochemical Characterization

Advanced Spectroscopic Elucidation Techniques

The determination of the precise arrangement of atoms in Papyracillic acid has necessitated the use of sophisticated spectroscopic techniques, each providing unique insights into its structure and stereochemistry.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the structure of Papyracillic acids A and B. researchgate.net Techniques such as 2D NMR were instrumental in determining the relative stereochemistry of the major isomer of this compound A. Later synthetic efforts that produced this compound B and its epimer, 4-epi-papyracillic acid C, allowed for comparison of NMR data, which ultimately led to the correction of a stereochemical misassignment for a related synthetic intermediate. researchgate.net

The complexity of this compound in solution, particularly its tendency to exist in equilibrium with other isomers, often makes NMR spectra challenging to interpret. For instance, the ¹H NMR spectrum of synthetic precursors can be complex, while the ¹³C NMR spectrum may show resonances consistent with both the closed hemiketal and other isomeric forms. researchgate.net

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous evidence of relative and absolute stereochemistry. While a crystal structure for the natural product this compound itself has not been cited, the technique has been crucial in the synthetic pathway. The relative stereochemistry of a key hemiketal intermediate, synthesized during the total synthesis of Papyracillic acids, was definitively assigned using single-crystal X-ray analysis. researchgate.net This confirmation was vital for verifying the structure of the core scaffold and ensuring the correct stereochemical path of the synthesis.

The absolute stereochemistry of Papyracillic acids was successfully assigned through a powerful combination of experimental Circular Dichroism (CD) spectroscopy and theoretical calculations. Researchers established the absolute configuration by comparing the experimental solid-state CD spectra of the natural products with spectra calculated using time-dependent density functional theory (TDDFT). researchgate.net This chiroptical method provides information on the stereochemical arrangement of the molecule by measuring the differential absorption of left- and right-circularly polarized light. The correlation between the experimental and theoretically calculated spectra allowed for an unambiguous assignment of the stereocenters. researchgate.net

Spirofused 1,6-Dioxaspiro[4.4]nonene Core System

A defining feature of this compound is its spirofused 1,6-dioxaspiro[4.4]nonene core. researchgate.net This bicyclic system consists of two five-membered rings, a tetrahydrofuran (B95107) ring and a dihydrofuranone ring, connected through a single common spirocyclic carbon atom. The "nonene" designation indicates the presence of a double bond within this core structure. This spiroketal framework is a key structural element that contributes to the compound's chemical properties and stability. Synthetic strategies have been developed to assemble this spirofused ketal backbone efficiently. researchgate.net

Stereochemical Assignments and Revisions for this compound Analogues (e.g., B and C)

The isolation of this compound analogues, B and C, from an endophytic fungus Microsphaeropsis sp., revealed initial inconsistencies in the stereochemical assignment of the quaternary spirofused carbon (C-4). researchgate.net The total synthesis of this compound B and 4-epi-papyracillic acid C was pivotal in resolving these ambiguities. By comparing the NMR data of the synthetic compounds with the data reported for the natural products and related synthetic intermediates, researchers were able to clarify and revise the initial stereochemical assignments. researchgate.net This work underscored the importance of total synthesis in confirming and, when necessary, correcting the structures of complex natural products. researchgate.net

Examination of Hemiketal and Open-Chain Isomeric Equilibria in Solution

This compound A exhibits a dynamic equilibrium in solution. It exists as a complex mixture of isomers, suggesting a relationship between the closed spiro-hemiketal form and an open-chain keto-acid form. researchgate.net This behavior is analogous to the well-known mycotoxin, penicillic acid. Evidence for this equilibrium is supported by the observation that this compound A exists in solution as a 1:1:2:4 mixture of isomers. researchgate.net Further support comes from its reactivity; the ability of nucleophiles, such as the thiol group of cysteine, to undergo conjugate addition at the exocyclic alkene supports the presence of the open-chain form in the equilibrium. researchgate.net This equilibrium is also evident during synthetic efforts, where the interpretation of NMR spectra for intermediates was complicated by the presence of multiple isomeric forms. researchgate.net

Naturally Occurring this compound Analogues and Derivatives

This compound, a fungal metabolite originally identified from the ascomycete Lachnum papyraceum, is the parent compound of a small family of structurally related natural products. caymanchem.comanjiechem.com Research into the secondary metabolites of this fungus and others, such as Ascochyta agropyrina, has led to the identification of several analogues. nih.gov Furthermore, synthetic studies have been crucial in confirming and clarifying the structures of these naturally occurring compounds. nih.gov

This compound Analogues

Detailed spectroscopic analysis, including X-ray diffractometry and Circular Dichroism (CD) analysis, has been instrumental in assigning the relative and absolute stereochemistries of these molecules. nih.govacs.org While the parent compound has been extensively studied, a few other natural analogues have been identified.

This compound A: This analogue is a natural inducer of reactive oxygen species. medkoo.com Its chemical structure has been defined as (5S,7R,8S)-7-hydroxy-4-methoxy-7,8-dimethyl-9-methylene-1,6-dioxaspiro[4.4]non-3-en-2-one. medkoo.com This stereochemical assignment is critical in distinguishing it from other potential isomers.

This compound B and C: The existence of other analogues, namely this compound B and 4-epi-papyracillic acid C, has been confirmed through chemical synthesis. nih.gov The development of a synthetic pathway to access these molecules served to clarify the structural assignments of the entire family of these natural products. nih.gov

The table below summarizes the known naturally occurring analogues of this compound.

| Compound Name | Molecular Formula | Key Structural Features | Source Organism(s) |

| This compound | C₁₁H₁₄O₅ | 7-hydroxy-4-methoxy-7,8-dimethyl-9-methylene-1,6-dioxaspiro[4.4]non-3-en-2-one caymanchem.com | Lachnum papyraceum caymanchem.com, Ascochyta agropyrina var. nana nih.gov |

| This compound A | C₁₁H₁₄O₅ | (5S,7R,8S)-7-hydroxy-4-methoxy-7,8-dimethyl-9-methylene-1,6-dioxaspiro[4.4]non-3-en-2-one medkoo.comguidechem.com | Fungus/Unidentified sp. caymanchem.com |

| This compound B | Not specified | Analogue confirmed via chemical synthesis nih.gov | Not specified |

| 4-epi-Papyracillic acid C | Not specified | Analogue confirmed via chemical synthesis nih.gov | Not specified |

Prepared Derivatives

In the course of studying the biological activity of this compound, key chemical derivatives have been prepared to investigate structure-activity relationships. For instance, a monoacetyl derivative of this compound was synthesized. nih.govacs.org While this acetylated form is not reported as a naturally occurring compound, its creation and subsequent biological testing provided valuable insights into the functional importance of the hydroxyl group in the parent molecule. nih.govacs.org Other derivatives can be obtained by reacting this compound with alkylation agents or by substituting the hydroxyl group at the C-7 position. google.com

Co-occurring Fungal Metabolites

The producing organism, Lachnum papyraceum, is a source of diverse secondary metabolites beyond the this compound family. While not direct analogues, these co-occurring compounds represent the broader biosynthetic capabilities of the fungus. These include isocoumarin (B1212949) derivatives (such as 6-hydroxymellein (B1220941) and its chlorinated and brominated forms) and other bioactive compounds like mycorrhizins and lachnumons. jst.go.jpnih.govnih.gov

Chemical Synthesis of Papyracillic Acid and Its Analogues

Strategies for the Construction of the Spiroacetal Core

The rapid and efficient construction of the spiroacetal core is the cornerstone of the developed synthetic route. nih.govunh.edu This was achieved through a novel and powerful chemical reaction designed specifically for this purpose. acs.org

The key strategic element in the synthesis is an unprecedented zinc carbenoid-mediated tandem chain extension-acylation reaction. nih.govacs.org This process rapidly assembles the complex spiroacetal core of the papyracillic acids. unh.edu The reaction involves treating a β-dicarbonyl system with a Furakawa zinc carbenoid, which generates a chain-extended intermediate that possesses enolate characteristics. digitellinc.com This enolate can then undergo a subsequent acylation reaction, leading to the formation of the desired spirocyclic system in a single cascade process. nih.govdigitellinc.com

Beyond the core-forming reaction, the total synthesis relies on several other key transformations. After the formation of the spiroacetal, subsequent functional group manipulations are necessary to arrive at the final natural products. nih.govacs.org One critical step involves the removal of a trichloroethyl protecting group. acs.org Different reaction conditions were explored for this deprotection, with the successful method being the treatment of the protected intermediate with activated granular zinc in 70% acetic acid. acs.org This specific transformation was crucial for the liberation of a hemiketal to furnish the final acidic functionality in analogues like 4-epi-papyracillic acid C. acs.org

Regiospecific and Stereoselective Synthesis of Papyracillic Acid Analogues (e.g., this compound B, 4-epi-Papyracillic Acid C)

The developed synthetic route has been successfully applied to the regiospecific and stereoselective synthesis of specific members of the this compound family. nih.gov

4-epi-Papyracillic Acid C : The synthesis of (±)-4-epi-papyracillic acid C was achieved through the established pathway, culminating in the zinc-mediated deprotection of a trichloroethyl group to reveal the final product. acs.org

This compound B : The synthesis also yielded this compound B. acs.org During the synthesis, it was observed that an intermediate, 4-epi-papyracillic acid B, likely epimerized to form the natural product this compound B. acs.org This epimerization is thought to proceed through an allylic oxocarbenium ion intermediate, which is formed due to the presence of an exocyclic methylene (B1212753) group. acs.org

A summary of the key synthetic achievements is presented in the table below.

| Target Compound | Key Synthetic Strategy/Observation |

| Spiroacetal Core | Constructed via a zinc carbenoid-mediated tandem chain extension-acylation reaction. nih.govacs.org |

| 4-epi-Papyracillic Acid C | Final step involved deprotection using activated granular zinc in acetic acid. acs.org |

| This compound B | Formed via a postulated epimerization of 4-epi-papyracillic acid B through an allylic oxocarbenium ion intermediate. acs.org |

Contributions of Chemical Synthesis to Structural Clarification

The total synthesis of these compounds played a critical role in clarifying the structural assignments of members of the this compound family. nih.govacs.orgunh.edu Upon completion of the synthesis of 4-epi-papyracillic acid C, a comparison of its NMR data with the data reported in the literature for the natural product this compound C revealed that the compounds were very similar but not identical. acs.org This finding suggested a possible misassignment of the original structure. acs.org Furthermore, the successful preparation of this compound B confirmed its structure through direct comparison with the natural product. acs.org These outcomes underscore the power of total synthesis as a definitive tool for verifying and, when necessary, correcting the proposed structures of complex natural products. unh.edu

Biosynthesis of Papyracillic Acid

Proposed Polyketide Biosynthetic Origin as a Penicillic Acid Analogue

While direct studies on the biosynthetic origin of papyracillic acid are not extensively documented, it is proposed to be a polyketide, similar to the mycotoxin penicillic acid. medchemexpress.com Polyketides are a diverse class of secondary metabolites synthesized by a series of Claisen condensations. wikipedia.org The biosynthesis of these compounds begins with a starter unit, typically acetyl-CoA, which is subsequently extended by malonyl-CoA units. wikipedia.org

The structural similarities between this compound and penicillic acid suggest a comparable biosynthetic pathway originating from a polyketide synthase (PKS) multienzyme complex. medchemexpress.com In the case of penicillic acid, its polyketide origin has been confirmed through experiments using radioisotope-labeled precursors. nih.gov The biosynthesis of penicillic acid is initiated by a nonreducing polyketide synthase (NR-PKS). researchgate.net

Enzymatic Components Involved in Fungal Secondary Metabolite Biosynthesis

The biosynthesis of fungal polyketides like penicillic acid involves a suite of specialized enzymes. While the specific enzymes for this compound biosynthesis have not been characterized, the pathway for penicillic acid provides a model. The core of this pathway is a nonreducing polyketide synthase (NR-PKS). researchgate.net Following the synthesis of the polyketide chain by the PKS, a series of tailoring enzymes modify the intermediate to produce the final product. In the biosynthesis of penicillic acid, these include:

Flavin-containing monooxygenase (FMO): Involved in oxidation reactions. researchgate.net

O-methyltransferase (OMeT): Catalyzes the addition of a methyl group. researchgate.net

Short-chain reductase (SDR): Responsible for reduction steps. researchgate.net

These enzymes work in a coordinated fashion to produce the final complex structure of the secondary metabolite.

Precursor Incorporation Studies

As of the current body of scientific literature, specific precursor incorporation studies for the biosynthesis of this compound have not been published. Such studies, which typically involve feeding isotopically labeled compounds to the producing organism and analyzing their incorporation into the final product, are crucial for elucidating the precise building blocks of a natural product.

Biological Activities and Mechanistic Research Excluding Clinical Applications

Phytotoxic Activity and Bioherbicidal Research

Papyracillic acid demonstrates potent phytotoxic effects, suggesting its potential as a bioherbicide. nih.govacs.orgmdpi.com Its activity has been observed against both its host plant and a variety of other plant species.

Specific Herbicidal Activity against Elytrigia repens (Quackgrass)

This compound exhibits notable herbicidal activity against its host plant, Elytrigia repens, commonly known as quackgrass. nih.govacs.org In laboratory settings, using a leaf disk-puncture assay, a concentration of 1 mg/mL of this compound was shown to be phytotoxic to quackgrass. nih.gov This finding underscores its role as a natural toxin in the pathogenesis of Ascochyta agropyrina on this particular weed. mdpi.com Furthermore, a monoacetyl derivative of this compound, while losing its antimicrobial properties, retained high phytotoxicity against quackgrass, indicating that the core structure of the molecule is crucial for its herbicidal effect on this species. nih.gov

Broad-Spectrum Phytotoxicity against Nonhost Plants

The phytotoxic effects of this compound are not limited to its host plant; it also displays a broad-spectrum activity against a range of nonhost plants. nih.govmdpi.com This non-selective nature suggests its potential as a general-purpose bioherbicide. nih.gov While specific research on a wide variety of plant species is somewhat limited, studies on other phytotoxins produced by Ascochyta agropyrina var. nana, such as agropyrenol, have shown phytotoxicity against weeds like Mercurialis annua, Chenopodium album, and Setaria viridis. nih.govresearchgate.net This broader activity within the producing organism's metabolome hints at the ecological role of these compounds in interspecies competition. The phytotoxicity of this compound on nonhost plants was confirmed at a concentration of 1 mg/mL in leaf disk-puncture assays. nih.gov

Table 1: Phytotoxic Activity of this compound and Related Compounds

| Compound | Target Plant(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound | Elytrigia repens (Quackgrass) | Phytotoxic at 1 mg/mL | nih.gov |

| This compound | Various nonhost plants | Phytotoxic at 1 mg/mL | nih.gov |

| Agropyrenol | Mercurialis annua, Chenopodium album, Setaria viridis | Necrotic lesions | nih.govresearchgate.net |

| Agropyrenal | Mercurialis annua, Chenopodium album, Setaria viridis | Less active than Agropyrenol | nih.govresearchgate.net |

| Agropyrenone | Mercurialis annua, Chenopodium album, Setaria viridis | Inactive | nih.govresearchgate.net |

Cellular and Molecular Mechanisms of Phytotoxicity

The visible outcome of this compound's phytotoxicity is the development of necrotic lesions on plant tissues. mdpi.comnih.govresearchgate.net

Application of this compound to plant leaves leads to the formation of necrotic lesions, which is a common symptom of plant cell death. mdpi.comnih.govresearchgate.net This effect is observed in both the host plant, Elytrigia repens, and other susceptible nonhost species. nih.gov The development of these lesions is a primary indicator of the compound's herbicidal activity.

Currently, there is no specific scientific literature available that directly investigates or establishes the inhibition of the photosynthetic apparatus as a mechanism of phytotoxicity for this compound.

Antimicrobial Activity Research

In addition to its phytotoxic properties, this compound has demonstrated antimicrobial activity against a select range of microorganisms. nih.gov Laboratory studies have shown its effectiveness against the bacteria Xanthomonas campestris and Bacillus subtilis, as well as the fungus Candida tropicalis. nih.gov This activity was observed at a concentration of 6 μ g/disk . nih.gov Interestingly, derivatives of this compound were found to be significantly less active as antimicrobial agents, suggesting that specific structural features are essential for this biological effect. nih.gov For instance, the monoacetyl derivative of this compound was found to lack antimicrobial activity altogether. nih.gov

Table 2: Antimicrobial Spectrum of this compound

| Microorganism | Type | Activity | Concentration | Reference(s) |

|---|---|---|---|---|

| Xanthomonas campestris | Bacterium | Active | 6 μg/disk | nih.gov |

| Bacillus subtilis | Bacterium | Active | 6 μg/disk | nih.gov |

| Candida tropicalis | Fungus | Active | 6 μg/disk | nih.gov |

Antibacterial Spectrum and Efficacy

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Research has identified its inhibitory effects on specific species, although comprehensive data across a wide range of bacteria remains limited.

This compound has shown bioactivity against the Gram-positive bacterium Bacillus subtilis. In disk diffusion assays, an activity of 6 μ g/disk was recorded. acs.orgnih.gov However, derivatives of this compound demonstrated significantly reduced activity compared to the parent compound. acs.orgnih.gov Specifically, the monoacetyl derivative of the toxin showed a complete loss of antimicrobial activity. acs.orgnih.gov

No specific research findings on the activity of this compound against Bacillus megaterium, Peptostreptococcus sp., Bifidobacterium sp., Anaerostreptococcus sp., or Veillonella parvula were identified in the provided search results.

The compound has been tested against the Gram-negative bacterium Xanthomonas campestris, showing activity at 6 μ g/disk . acs.orgnih.gov Similar to its effect on Gram-positive bacteria, derivatives of this compound were found to be substantially less active. acs.orgnih.gov

There is no available information from the search results regarding the efficacy of this compound against Escherichia coli, Pseudomonas syringae, Vibrio anguillarum, or Vibrio parahemolyticus.

| Bacterial Species | Gram Stain | Activity Level | Notes |

|---|---|---|---|

| Bacillus subtilis | Positive | Active at 6 µg/disk | Derivatives are significantly less active. acs.orgnih.gov |

| Xanthomonas campestris | Negative | Active at 6 µg/disk | Derivatives are significantly less active. acs.orgnih.gov |

Antifungal Spectrum and Efficacy (e.g., Candida tropicalis)

This compound has demonstrated antifungal properties against Candida tropicalis. The activity was measured at 6 μ g/disk in laboratory testing. acs.orgnih.gov This indicates a potential for this compound as an antifungal agent, although its spectrum of efficacy against other fungal species has not been detailed. As with its antibacterial properties, derivatives of the compound were found to be significantly less potent. acs.orgnih.gov

Molecular Mechanism of Antimicrobial Action (e.g., Microbial Cell Membrane Disruption)

The specific molecular mechanism by which this compound exerts its antimicrobial effects has not been elucidated in the available research. While microbial cell membrane disruption is a common mechanism for antimicrobial compounds, there is no direct evidence from the provided search results to suggest that this compound functions through this pathway.

Insect Deterrent and Larvicidal Activity Research

Biting Deterrent Activity against Aedes aegypti (Mosquito)

This compound, a phytotoxin produced by the fungus Ascochyta agropyrina var. nana, has been identified as a strong biting deterrent against the mosquito Aedes aegypti. usda.gov In initial screening bioassays, the compound demonstrated significant repellent properties. usda.gov This led to further investigation into its structure-activity relationships, for which five known and six new derivatives were synthesized and tested. usda.gov

The research showed that while all tested compounds exhibited some level of biting deterrence, certain derivatives had activity comparable to the widely used synthetic repellent, DEET. usda.gov Notably, none of the this compound compounds tested showed any larvicidal activity against Aedes aegypti at concentrations up to 100 ppm. usda.gov

| Compound | Target Species | Activity Type | Efficacy |

|---|---|---|---|

| This compound | Aedes aegypti | Biting Deterrent | Strong activity observed in initial screening. usda.gov |

| This compound Derivatives (unspecified) | Aedes aegypti | Biting Deterrent | Some derivatives showed activity similar to DEET. usda.gov |

| This compound and its derivatives | Aedes aegypti | Larvicidal | No activity observed at 100 ppm. usda.gov |

Exploration of Larvicidal Effects

There is currently no scientific data available to confirm or detail any larvicidal effects of this compound. Investigations into the potential of various natural products to act as larvicides against mosquito species like Culex pipiens and Aedes aegypti have explored a range of compounds, including other organic acids, saponins, and components of essential oils. ekb.egresearchgate.netnih.gov However, specific studies focusing on or identifying this compound in this context are absent. Research in this area has shown that the efficacy of natural compounds as larvicidal agents is often dependent on concentration and the duration of exposure. ekb.eg

Mechanistic Hypotheses for Deterrent Effects

Similarly, there are no established mechanistic hypotheses for any deterrent effects of this compound, as no such effects have been documented. The deterrent mechanisms of other natural compounds, such as certain phenolic compounds and flavanoids, have been explored. nih.gov These mechanisms can involve interference with crucial physiological pathways in insects, such as the inhibition of key enzymes like acetylcholine (B1216132) esterase (AChE), which is vital for nerve function. nih.gov Some compounds are also known to interact with fatty acid binding proteins. nih.gov However, without specific research on this compound, any proposed mechanism would be purely speculative and not grounded in scientific evidence.

Further research is required to determine if this compound possesses any larvicidal or deterrent properties and, if so, to elucidate the underlying mechanisms of action.

Structure Activity Relationship Sar Studies

Methodologies for Derivatization of Papyracillic Acid

The chemical structure of this compound offers several reactive sites for derivatization, primarily the hydroxyl and carboxylic acid functional groups. Researchers have employed various methodologies to synthesize derivatives aimed at elucidating structure-activity relationships.

Key derivatives have been prepared for SAR studies, including modifications of the hydroxyl groups. nih.gov For instance, a monoacetyl derivative was synthesized to explore the role of acetylation on biological activity. nih.gov This process typically involves reacting the parent compound with an acetylating agent like acetic anhydride (B1165640) in the presence of a suitable catalyst.

For studies on insect deterrent activity, a broader range of derivatives has been created. In one such study, five previously known and six new derivatives were prepared. usda.gov These semi-synthetic modifications are crucial for systematic SAR analysis.

Alkylation of the carboxylic acid group represents another common derivatization strategy. The preparation of C1-C4 alkyl derivatives is included in patent literature. google.com A specific example is the methylation of this compound using trimethylsilyldiazomethane (B103560) in a benzene/methanol mixture. This reaction was noted to be time-sensitive, rapidly forming the methyl ester as the primary product when the reaction time is short. However, longer reaction times led to the formation of two additional azo derivatives, demonstrating the complexity of the reaction outcomes. google.com

The general approaches to creating derivatives of this compound involve standard organic chemistry reactions targeting its key functional groups:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) using alkylating agents. google.com

Acetylation: The hydroxyl group is converted to an acetyl group. nih.gov

Other modifications: Preparation of various other derivatives to explore a wider chemical space for activities like insect repellency. usda.gov

These derivatization methodologies are instrumental in generating a library of related compounds, which can then be screened for various biological activities to understand the chemical features essential for each type of activity.

Correlation between Structural Modifications and Phytotoxic Potency

Structure-activity relationship studies have demonstrated that the phytotoxic potency of this compound is sensitive to chemical modifications, although certain changes are tolerated without a complete loss of activity. This compound itself is a potent phytotoxin, causing damage to both its host plant, quack grass (Elytrigia repens), and other non-host plants when tested at a concentration of 1 mg/mL. nih.gov

In general, derivatization tends to reduce the phytotoxic effect compared to the parent compound. nih.gov However, the degree of reduction varies significantly depending on the specific modification. A key finding is that the monoacetyl derivative of this compound remains highly phytotoxic to quack grass. nih.gov This suggests that the hydroxyl group that is acetylated may not be essential for its herbicidal activity, or that the acetyl group itself contributes positively to the interaction with the biological target in plants. This contrasts with the antimicrobial activity, which is lost upon acetylation. nih.gov This divergence indicates that the structural requirements for phytotoxicity and antimicrobial action are different.

| Compound | Structural Modification | Phytotoxic Potency |

| This compound | Parent Compound | Phytotoxic at 1 mg/mL nih.gov |

| Monoacetyl derivative | Acetylation of a hydroxyl group | Remained highly phytotoxic nih.gov |

| Other derivatives | General modifications | Generally less active than the parent toxin nih.gov |

Correlation between Structural Modifications and Antimicrobial Efficacy

The antimicrobial activity of this compound is highly dependent on its specific chemical structure, with modifications generally leading to a significant reduction in efficacy. The parent compound is active against the bacteria Xanthomonas campestris and Bacillus subtilis, as well as the fungus Candida tropicalis, at a concentration of 6 µ g/disk . nih.gov

SAR studies have shown that derivatives of this compound are significantly less active as antimicrobial agents than the original toxin. nih.gov This indicates that the specific arrangement of functional groups in the unmodified molecule is crucial for its interaction with microbial targets.

A particularly illustrative example is the monoacetyl derivative. While this compound retains high phytotoxicity, it does not possess antimicrobial activity. nih.gov This finding strongly suggests that the free hydroxyl group that is modified through acetylation is essential for the antimicrobial mechanism of action. The loss of activity upon its modification implies that this functional group may be involved in key interactions, such as hydrogen bonding, with the microbial target.

The clear distinction between the structural requirements for phytotoxic and antimicrobial effects—where acetylation eliminates the latter but not the former—underscores that these two biological activities arise from different mechanisms of action and interactions with distinct molecular targets. nih.gov

| Compound | Structural Modification | Antimicrobial Efficacy (vs. Bacteria and Fungi) |

| This compound | Parent Compound | Active at 6 µ g/disk nih.gov |

| Monoacetyl derivative | Acetylation of a hydroxyl group | No antimicrobial activity nih.gov |

| Other derivatives | General modifications | Significantly less active than the parent toxin nih.gov |

Correlation between Structural Modifications and Insect Deterrent Activity

This compound and its derivatives have been investigated as biting deterrents against the mosquito Aedes aegypti, the vector for dengue fever. usda.gov The parent compound itself demonstrated strong mosquito biting deterrent activity in initial screenings. usda.gov This led to the preparation of five known and six new derivatives to conduct a detailed structure-activity relationship study. usda.gov

The study revealed that modifications to the this compound structure could yield compounds with biting deterrence comparable to the widely used synthetic repellent, DEET. usda.gov Specifically, derivatives designated as compounds 8 , 9 , 10 , and 12 showed biting deterrent index values of 0.76, 0.86, 0.72, and 0.74 nmol/cm², respectively. These values were noted as being similar to the activity of DEET. usda.gov

This indicates that while the core spiroketal structure of this compound is a good starting point for insect deterrent activity, specific modifications can maintain or potentially enhance this property. The research suggests that the structural features responsible for phytotoxicity and antimicrobial activity are distinct from those required for insect deterrence, allowing for targeted chemical modifications to optimize for a specific biological effect. Interestingly, none of the tested compounds, including the parent molecule and its derivatives, showed any larvicidal activity at concentrations up to 100 ppm, indicating a specific deterrent or repellent mode of action rather than a toxic one against the larval stage. usda.gov

| Compound | Biting Deterrent Index (nmol/cm²) | Comparison to DEET | Larvicidal Activity (at 100 ppm) |

| This compound | Strong initial activity usda.gov | Not specified | None observed usda.gov |

| Derivative 8 | 0.76 usda.gov | Similar activity usda.gov | None observed usda.gov |

| Derivative 9 | 0.86 usda.gov | Similar activity usda.gov | None observed usda.gov |

| Derivative 10 | 0.72 usda.gov | Similar activity usda.gov | None observed usda.gov |

| Derivative 12 | 0.74 usda.gov | Similar activity usda.gov | None observed usda.gov |

Impact of Specific Functional Groups and Stereochemistry on Biological Specificity

The biological specificity of this compound is intricately linked to its functional groups and stereochemistry. The absolute and relative stereochemistries of the molecule have been determined, providing a foundational framework for understanding its interactions with biological targets. nih.gov SAR studies reveal that different biological activities (phytotoxic, antimicrobial, insect deterrent) have distinct structural requirements, allowing for the tuning of activity through specific chemical modifications.

A key functional group for antimicrobial efficacy is a specific hydroxyl group. When this group is acetylated to form the monoacetyl derivative, the antimicrobial activity against bacteria and fungi is completely lost. nih.gov This strongly implies that a free hydroxyl group at this position is essential, likely acting as a hydrogen bond donor or acceptor in the active site of a microbial target.

In contrast, the requirements for phytotoxic potency are less stringent regarding this specific hydroxyl group. The same monoacetyl derivative that loses all antimicrobial power remains highly phytotoxic. nih.gov This functional group divergence indicates that the mode of action for phytotoxicity is different and does not rely on this particular hydroxyl group. While other derivatives generally show reduced phytotoxicity, the retention of high activity in the acetylated form suggests that modifications at this site are tolerated. nih.gov

For insect deterrent activity , modifications of the carboxylic acid and/or hydroxyl groups can lead to compounds with potent effects. The creation of a series of new and known derivatives, likely esters or other variants, resulted in several compounds with biting deterrence similar to DEET. usda.gov This demonstrates that the free carboxylic acid and specific hydroxyls are not sacrosanct for this activity and can be modified to optimize performance as a repellent.

A free hydroxyl group is critical for antimicrobial activity.

The structural features for phytotoxicity can tolerate the acetylation of this hydroxyl group.

The core structure can be modified, likely at the carboxylic acid and hydroxyl sites, to produce effective insect deterrents .

This functional group-dependent specificity allows for the selective development of this compound analogues for different applications, such as herbicides or insect repellents. nih.gov

Analytical and Bioassay Methodologies in Research

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are fundamental for the isolation and purification of papyracillic acid from fungal cultures, such as those of Ascochyta agropyrina var. nana or Lachnum papyraceum. acs.orggoogle.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijnrd.org

Initial purification is often achieved using flash column chromatography . google.comgoogle.com In this process, an extract is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent mixture, the mobile phase, carries the components through the column at different rates. For this compound, a common mobile phase is a 1:1 mixture of ethyl acetate (B1210297) and heptane. google.comgoogle.com A gradient mobile phase of hexane (B92381) and ethyl acetate has also been utilized for the separation of related diastereomers. nih.gov

Thin-Layer Chromatography (TLC) is employed for monitoring the progress of the purification. google.com This technique uses a solid-coated plate (e.g., silica gel) as the stationary phase. For this compound, a mobile phase of toluene (B28343) and acetone (B3395972) (7:3 ratio) can be used, resulting in a specific retention factor (Rf) value of 0.60. google.com Visualization of the compound on the TLC plate is achieved by spraying with an anisyl aldehyde/sulfuric acid reagent, which produces a distinct deep-green spot. google.com

Further purification of this compound and its derivatives can be accomplished using High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, which offers higher resolution and efficiency. google.comnih.gov For more complex separations, preparative thin-layer chromatography may also be employed. nih.gov

| Technique | Stationary Phase | Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Ethyl acetate / Heptane (1:1) | Initial Purification | google.comgoogle.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Toluene / Acetone (7:3) | Analysis & Monitoring (Rf = 0.60) | google.com |

| Preparative TLC | Silica Gel | Ethyl acetate | Purification | nih.gov |

| Reversed-Phase HPLC | Not Specified | Methanol / Water gradient | Purification of Derivatives | google.com |

Spectroscopic Techniques for Compound Identification and Quantification in Research

Once purified, spectroscopic methods are essential for elucidating the chemical structure and confirming the identity of this compound. acs.orgnih.gov These techniques rely on the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are recorded to determine the connectivity of atoms. google.comgoogle.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. Fast Atom Bombardment (FAB) is one ionization technique that has been used, showing the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. google.com

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands indicate the presence of hydroxyl (-OH), C-H, carbonyl (C=O), and alkene (C=C) groups. google.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within the molecule. This compound exhibits a maximum absorbance (λmax) at 226 nm in methanol. google.com

For determining the absolute stereochemistry of the molecule, X-ray diffractometry and Circular Dichroism (CD) analysis have been employed. acs.orgnih.gov

| Technique | Instrumentation | Key Findings / Data | Reference |

|---|---|---|---|

| NMR Spectroscopy | Bruker ARX500 | Used for structural elucidation of ¹H and ¹³C framework. | google.comgoogle.com |

| Mass Spectrometry | Jeol SX102 | Determines molecular weight and formula. FAB-MS used for derivatives. | google.comgoogle.com |

| Infrared (IR) Spectroscopy | Bruker IFS48 | (KBr, cm⁻¹): 3450, 2920, 1770, 1640, 1360, 1210, 940, 860. | google.com |

| UV-Vis Spectroscopy | Perkin Elmer λ16 | λmax (Methanol): 226 nm (ε = 6,200). | google.com |

| X-ray Diffractometry | Not Specified | Used for assignment of relative and absolute stereochemistry. | acs.orgnih.gov |

| Circular Dichroism (CD) | Not Specified | Used for assignment of absolute stereochemistry. | acs.orgnih.gov |

In Vitro and In Vivo Bioassay Systems for Activity Assessment

The phytotoxic nature of this compound is primarily evaluated using the leaf disk-puncture assay. acs.orgnih.gov This in vitro method assesses the ability of a compound to cause damage to plant tissue. In this assay, small disks are cut from the leaves of a target plant. The surface of the leaf disk is punctured to facilitate the uptake of the test compound. The disks are then floated on a solution containing the substance being tested.

Research has shown that this compound, at a concentration of 1 mg/mL, is phytotoxic to Elytrigia repens (quack grass), the host plant of the fungus from which it was isolated. acs.orgnih.gov The compound also demonstrated non-selective herbicidal potential, as it was toxic to a range of non-host plants as well. acs.orgnih.gov Interestingly, a monoacetyl derivative of this compound was found to retain high phytotoxicity against quack grass, indicating that the acetylated functional group does not diminish this specific biological activity. acs.orgnih.gov

To assess the antimicrobial properties of this compound, standard microbiology techniques such as the disc diffusion and broth microdilution assays are used. acs.orgnih.gov

The disc diffusion assay is a qualitative or semi-quantitative method where sterile paper discs impregnated with a known amount of the test compound are placed on an agar (B569324) plate that has been uniformly inoculated with a target microorganism. youtube.combio-rad.com The plate is incubated, and if the compound is active, it diffuses into the agar and inhibits the growth of the microorganism, creating a clear "zone of inhibition" around the disc. youtube.com The diameter of this zone is proportional to the susceptibility of the organism to the compound. bio-rad.com this compound was found to be active against the bacteria Xanthomonas campestris and Bacillus subtilis, and the fungus Candida tropicalis, showing activity at a concentration of 6 μg per disk. acs.orgnih.gov In contrast, its monoacetyl derivative showed no antimicrobial activity, suggesting that the structural modification at the point of acetylation is crucial for this effect. acs.org

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. core.ac.uk This assay is performed in microtiter plates, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.

| Test Organism | Type | Activity Level | Reference |

|---|---|---|---|

| Xanthomonas campestris | Bacteria | Active at 6 µg/disk | acs.orgnih.gov |

| Bacillus subtilis | Bacteria | Active at 6 µg/disk | acs.orgnih.gov |

| Candida tropicalis | Fungus | Active at 6 µg/disk | acs.orgnih.gov |

The potential of this compound as an insect control agent has been investigated through biting deterrence and larvicidal bioassays, specifically against the mosquito Aedes aegypti, a vector for diseases like dengue fever. usda.gov

Biting deterrence bioassays are used to measure the ability of a compound to prevent insects from biting. In these assays, a feeding solution (e.g., blood or a stimulant) is offered to the insects through a membrane treated with the test compound. The effectiveness of the compound is determined by comparing the number of bites on the treated membrane to a control membrane. This compound demonstrated strong mosquito biting deterrent activity. usda.gov A structure-activity relationship study with several derivatives showed that some compounds had biting deterrence index values comparable to the widely used synthetic repellent DEET (N,N-Diethyl-meta-toluamide). usda.gov

Research Perspectives and Future Directions

Elucidation of Comprehensive Biosynthetic Pathways

Understanding the intricate biochemical pathways responsible for Papyracillic acid's production by fungi such as Lachnum papyraceum and Ascochyta agropyrina var. nana is crucial for potential biotechnological applications. Research efforts are directed towards identifying the specific gene clusters and enzymes involved in its biosynthesis. This includes investigating the polyketide synthase (PKS) or other relevant enzymatic machinery that constructs the spiroacetal core and incorporates the various functional groups. Elucidating these pathways could pave the way for metabolic engineering strategies to enhance this compound yields through fermentation or to produce novel analogues by manipulating the biosynthetic machinery. While general pathways for fatty acid and tetronic acid biosynthesis are known wikipedia.orglibretexts.orgnih.govfrontiersin.org, the specific enzymes and regulatory mechanisms for this compound remain an area for detailed study.

Advanced Synthetic Strategies for Novel Analogue Generation

The chemical synthesis of this compound and its derivatives is essential for structure-activity relationship (SAR) studies and for generating compounds with improved properties. Pioneering work has established synthetic routes to the this compound family, often employing zinc carbenoid-mediated tandem chain extension-acylation reactions to assemble the spiroacetal core nih.govunh.edu. Future research should focus on developing more efficient, stereoselective, and scalable synthetic methodologies. This includes exploring novel catalytic systems, asymmetric synthesis techniques, and convergent strategies to access a wider array of analogues. Such advancements are critical for fine-tuning biological activity, enhancing specificity, and potentially overcoming limitations of the natural product. For instance, the synthesis of methyl ester and monoacetyl derivatives has already provided insights into SAR researchgate.netacs.org.

Detailed Mechanistic Elucidation at the Molecular and Cellular Levels

While this compound is known to disrupt microbial cell membranes e-bookshelf.de, a deeper understanding of its precise molecular and cellular mechanisms of action is warranted. Research should aim to identify specific protein targets or cellular pathways that this compound modulates in bacteria, fungi, and plants. Techniques such as photoaffinity labeling, activity-based protein profiling, and chemical proteomics offer powerful tools for target identification and deconvolution drughunter.comnih.govnih.govpelagobio.com. Investigating how this compound interacts with cellular components at the molecular level will provide critical insights into its cytotoxic, antimicrobial, and phytotoxic effects, potentially revealing new therapeutic or agrochemical targets.

Exploration of Unexplored Biological Activities and Target Identification

Beyond its established antimicrobial and phytotoxic effects, this compound may possess a broader spectrum of biological activities. Future research should involve comprehensive screening of this compound and its derivatives against diverse biological targets and disease models. This could uncover novel therapeutic potentials, such as anti-inflammatory, antiviral, or even anti-cancer activities, especially given its structural similarity to penicillic acid, a known mycotoxin. Systematic SAR studies, coupled with high-throughput screening and target identification methodologies, are key to discovering these unexplored activities and identifying the specific molecular targets responsible for them drughunter.comnih.gov. For example, studies have explored its potential as a mosquito biting deterrent mdpi.comnih.gov.

Optimization of Sustainable Production Methodologies

Given its natural origin, optimizing the production of this compound through fermentation or biotechnological approaches is a significant research goal. This involves improving yield and purity by optimizing culture conditions, media composition, and downstream processing for the producing microorganisms. Research into strain improvement through genetic engineering or directed evolution could further enhance production efficiency. Furthermore, exploring the use of sustainable, low-cost feedstocks for fermentation, aligning with green chemistry principles, is crucial for making its production economically viable and environmentally friendly nih.govvupas.eutultech.eufrontiersin.org.

Discovery of Novel Derivatives with Enhanced Specificity and Potency

The development of novel this compound derivatives with improved specificity and potency is a primary objective for translational research. Structure-activity relationship (SAR) studies are instrumental in this endeavor, guiding the rational design and synthesis of analogues that retain or enhance desired biological activities while minimizing off-target effects. For instance, research has indicated that some derivatives may exhibit altered antimicrobial or phytotoxic profiles compared to the parent compound acs.org. Future efforts should focus on synthesizing and evaluating a wider library of derivatives, exploring modifications to various parts of the molecule, including the spiroacetal ring system and functional groups, to achieve optimized therapeutic or agrochemical agents.

Q & A

Q. What are the established methodologies for synthesizing papyracillic acid in laboratory settings?

this compound synthesis typically involves fungal fermentation or chemical synthesis routes. For fungal-derived synthesis, protocols include isolating strains like Penicillium spp., optimizing growth media (e.g., pH, carbon sources), and extracting metabolites using solvent partitioning (e.g., ethyl acetate). Chemical synthesis may involve multi-step organic reactions, such as esterification and oxidation, requiring rigorous purification via HPLC or column chromatography . Structural validation should employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Stability studies should assess thermal degradation (e.g., thermogravimetric analysis), photostability (UV-Vis exposure), and pH-dependent hydrolysis. Use accelerated stability testing at elevated temperatures (40–60°C) and monitor degradation products via LC-MS. Buffer solutions across a pH range (2–10) can reveal hydrolysis pathways, while controlled humidity chambers evaluate hygroscopicity .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays based on hypothesized mechanisms. For antimicrobial activity, use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293), while antioxidant potential may involve DPPH radical scavenging assays. Include positive controls (e.g., ampicillin for antimicrobial tests) and triplicate replicates for statistical validity .

Q. Which spectroscopic techniques are critical for elucidating this compound’s molecular structure?

Combine 1D/2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for stereochemical centers. IR spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretches), while X-ray crystallography provides definitive confirmation of crystal structure. HRMS ensures accurate molecular weight determination, with fragmentation patterns aiding in structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Conduct meta-analyses of existing data to identify variables affecting outcomes, such as strain specificity, purity levels, or assay conditions. Reproduce conflicting experiments under standardized protocols (e.g., identical cell lines, solvent controls). Use multivariate statistical models to isolate confounding factors (e.g., pH, temperature) and validate findings through orthogonal assays .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) of this compound derivatives?

Develop a derivative library via semi-synthetic modifications (e.g., esterification, halogenation) and test bioactivity against a consistent panel of assays. Employ quantitative SAR (QSAR) models to correlate substituent electronic/hydrophobic parameters with activity. Use molecular docking to predict binding affinities to target proteins (e.g., fungal CYP51 for antifungals) and validate with surface plasmon resonance (SPR) .

Q. What strategies mitigate challenges in scaling this compound production while maintaining yield and purity?

Optimize fermentation parameters (e.g., aeration, agitation) using response surface methodology (RSM). Implement inline monitoring (e.g., Raman spectroscopy) to track metabolite levels in real time. Downstream processing can integrate membrane filtration and preparative HPLC to enhance purity. Compare batch vs. continuous fermentation for scalability and cost-efficiency .

Q. How should researchers design pharmacokinetic studies for this compound in animal models?

Administer this compound via oral/intravenous routes and collect plasma/tissue samples at timed intervals. Quantify concentrations using LC-MS/MS with a validated calibration curve. Calculate pharmacokinetic parameters (e.g., Cmax, t½, AUC) via non-compartmental analysis. Assess metabolite formation using in vitro liver microsome assays to identify phase I/II transformations .

Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?

Perform molecular dynamics simulations to study binding stability in enzyme active sites (e.g., fungal β-glucan synthase). Use density functional theory (DFT) to calculate electronic properties influencing reactivity. Machine learning models trained on antifungal databases can predict toxicity profiles and off-target effects .

Q. How can researchers address discrepancies in this compound’s reported stability profiles?

Replicate stability experiments under documented conditions while controlling variables like light exposure and solvent purity. Use Arrhenius plots to extrapolate degradation rates at different temperatures. Collaborate with independent labs for inter-laboratory validation and publish raw data (e.g., chromatograms, spectra) to enhance reproducibility .

Methodological Notes

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses and prioritize experiments .

- Experimental Reproducibility : Document protocols using the STAR Methods framework, including reagent lot numbers and instrument calibration details .

- Ethical Compliance : Adhere to institutional guidelines for microbial handling and animal studies, referencing frameworks like ARRIVE 2.0 for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.